3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Overview
Description
3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a chemical compound that combines the properties of a phenoxy herbicide and an amine. This compound is known for its applications in various fields, including agriculture, chemistry, and biology. It is particularly noted for its herbicidal properties, which make it effective in controlling broadleaf weeds.
Scientific Research Applications
3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: The compound is studied for its effects on plant growth and development, particularly its herbicidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a model compound in drug development.
Industry: It is used in the formulation of herbicides and other agricultural chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with N,N-dimethylpropan-1-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or hydroxylated products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted phenoxy compounds. These products have diverse applications in different fields .
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine involves its interaction with plant growth hormones, specifically auxins. The compound mimics the action of natural auxins, leading to uncontrolled growth and eventual death of broadleaf weeds. This selective action makes it an effective herbicide. The molecular targets include auxin receptors and related signaling pathways in plants .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, though less common due to environmental concerns.
Mecoprop: A phenoxy herbicide with an additional methyl group, used for selective weed control.
Uniqueness
3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine is unique due to its specific combination of a phenoxy group and an amine, which enhances its herbicidal activity and selectivity. This makes it particularly effective in controlling a wide range of broadleaf weeds while minimizing damage to crops .
Properties
IUPAC Name |
3-(4-chloro-2-methylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO.C2H2O4/c1-10-9-11(13)5-6-12(10)15-8-4-7-14(2)3;3-1(4)2(5)6/h5-6,9H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGWGANJDFSRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN(C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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